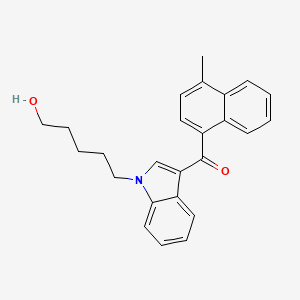
JWH 122 N-(5-Hydroxypentyl)-Metabolit
Übersicht
Beschreibung
JWH 122 is a synthetic cannabinoid (CB) of the naphthoylindole class that is structurally related to JWH 018 and JWH 073. It displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. JWH 122 N-(5-hydroxypentyl) metabolite is a metabolite of JWH 122 that is characterized by monohydroxylation of the N-alkyl chain. Currently, there are no reports of its biological activity.
Wissenschaftliche Forschungsanwendungen
Forensische Chemie & Toxikologie
JWH 122 N-(5-Hydroxypentyl)-Metabolit: wird in der forensischen Toxikologie häufig als analytischer Referenzstandard verwendet . Er hilft bei der Identifizierung und Quantifizierung von synthetischen Cannabinoiden in biologischen Proben. Diese Anwendung ist für rechtliche und medizinische Untersuchungen von entscheidender Bedeutung, insbesondere in Fällen vermuteten Drogenmissbrauchs.
Klinische Pharmakologie
In der klinischen Pharmakologie wird dieser Metabolit verwendet, um die Pharmakokinetik und Pharmakodynamik von synthetischen Cannabinoiden zu verstehen . Er unterstützt die Beurteilung der Wirksamkeit, Sicherheit und potenziellen therapeutischen Anwendungen des Medikaments.
Massenspektrometrie
Die Verbindung wird in der Massenspektrometrie verwendet, um analytische Methoden zur Detektion von synthetischen Cannabinoiden in verschiedenen Matrices zu entwickeln und zu validieren . Dies ist sowohl für die Forschung als auch für die klinische Diagnostik von entscheidender Bedeutung.
Cannabinoid-Rezeptorforschung
This compound: ist von Bedeutung in der Cannabinoid-Rezeptorforschung. Er dient als Werkzeug zur Untersuchung der Bindungsaffinitäten und Aktivitäten an CB1- und CB2-Rezeptoren, die entscheidend für das Verständnis der Auswirkungen von Cannabinoiden auf den menschlichen Körper sind .
Studien zum Arzneimittelstoffwechsel
Forscher verwenden diesen Metaboliten, um den Metabolismus von synthetischen Cannabinoiden zu erforschen. Er hilft bei der Identifizierung von Stoffwechselwegen und der Bildung von aktiven/inaktiven Metaboliten .
Wirkmechanismus
Target of Action
The primary targets of the JWH 122 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 122 N-(5-hydroxypentyl) metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding triggers a series of events within the cell, leading to changes in the cell’s activity, shape, or survival.
Biochemical Pathways
It is known that the activation of cannabinoid receptors can influence several signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3 kinase/akt pathway .
Pharmacokinetics
It is known that the compound is characterized by monohydroxylation of the n-alkyl chain .
Result of Action
The molecular and cellular effects of the JWH 122 N-(5-hydroxypentyl) metabolite’s action depend on the specific cell type and the state of the cell. In general, activation of cannabinoid receptors can lead to changes in cell activity, changes in the shape of the cell, or even cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 122 N-(5-hydroxypentyl) metabolite. For example, the presence of other molecules that can bind to the cannabinoid receptors can affect the metabolite’s ability to interact with its targets. Additionally, factors such as temperature and pH can influence the metabolite’s stability .
Biochemische Analyse
Biochemical Properties
JWH 122 N-(5-hydroxypentyl) metabolite displays high affinities for both the central CB 1 receptor (K i = 0.69 nM) and the peripheral CB 2 receptor (K i = 1.2 nM) . The interaction between this compound and these receptors is likely to influence its biochemical properties .
Cellular Effects
Given its high affinity for CB 1 and CB 2 receptors, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its high affinity for CB 1 and CB 2 receptors suggests that it may exert its effects at the molecular level through binding interactions with these receptors .
Eigenschaften
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALTDRFXRCGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017816 | |
| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-68-8 | |
| Record name | JWH-122 N-(5-hydroxypentyl)metabolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379604688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(4-METHYL-1-NAPHTHALENYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DXC0K8NY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


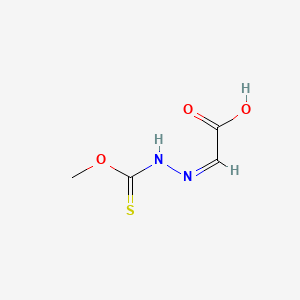

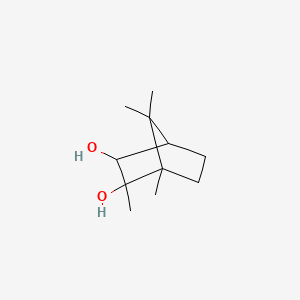

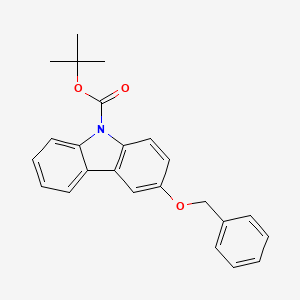

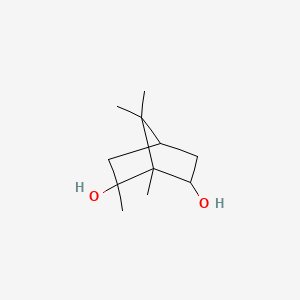
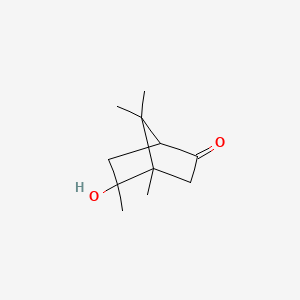
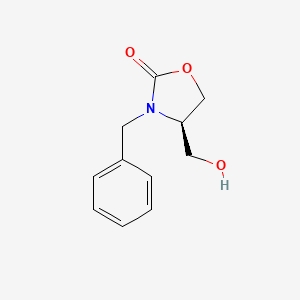
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)


